NocII, formally known as Nociceptin/Orphanin FQ (N/OFQ), is a 17-amino acid neuropeptide that belongs to the nociceptin/orphanin FQ (N/OFQ) system. It is primarily found in the central nervous system (CNS) and gastrointestinal tract [].
NocII has been the subject of numerous research studies due to its potential involvement in various physiological and pathological processes. Here are some key areas of research:
NocII, scientifically classified as a peptide with the molecular formula , is derived from the precursor protein prepronociceptin. This neuropeptide is part of the nociceptin/orphanin FQ system, which plays a significant role in modulating pain, stress responses, and various neurophysiological functions. NocII is structurally related to nociceptin, exhibiting distinct biological activities that differentiate it from its parent compound and other neuropeptides in the same family .
NocII participates in various biochemical interactions primarily through receptor binding. It acts on the nociceptin receptor (NOP), which is part of the opioid receptor family but does not trigger typical opioid effects such as analgesia. Instead, NocII has been shown to modulate pain perception and can counteract the effects of traditional analgesics. The specific
NocII exhibits several biological activities, particularly in the central nervous system (CNS). It has been implicated in:
The synthesis of NocII typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of amino acids into peptides. This technique is favored for its efficiency and ability to produce high-purity compounds. The synthesis process generally includes:
NocII has potential applications in several fields:
Research on NocII's interactions focuses on its binding affinity for the nociceptin receptor and its influence on various physiological pathways. Studies indicate that NocII can modulate neurotransmitter release, particularly affecting dopamine pathways associated with reward processing. This suggests that NocII may have implications in treating substance use disorders by reducing cravings and withdrawal symptoms associated with drugs like morphine and cocaine .
NocII shares structural similarities with several other neuropeptides, particularly those within the opioid family. Here are some comparable compounds:
NocII is unique due to its specific inhibitory action on nociceptin's effects, positioning it as a potential therapeutic agent distinct from traditional opioids and other neuropeptides.
NocII is characterized by its complex molecular composition with the empirical formula C92H141N23O28S2 [1] [3] [7]. This heptadecapeptide exhibits a substantial molecular weight of 2081.37 Daltons, reflecting its considerable size among bioactive peptides [1] [8] [13]. The molecular formula indicates the presence of 92 carbon atoms, 141 hydrogen atoms, 23 nitrogen atoms, 28 oxygen atoms, and 2 sulfur atoms [1] [3]. This composition is consistent with a peptide structure containing seventeen amino acid residues linked through amide bonds [7] [18].
The Chemical Abstracts Service has assigned the unique identifier CAS 188119-47-3 to NocII, providing unambiguous chemical identification [1] [3] [6]. The substantial molecular weight places NocII in the category of larger neuropeptides, distinguishing it from smaller bioactive molecules while maintaining characteristics suitable for biological activity [6] [18].
Chemical Parameter | Value |
---|---|
Molecular Formula | C92H141N23O28S2 |
Molecular Weight | 2081.37 Da |
CAS Number | 188119-47-3 |
Peptide Length | 17 amino acids |
Carbon Content | 92 atoms |
Nitrogen Content | 23 atoms |
Oxygen Content | 28 atoms |
Sulfur Content | 2 atoms |
The primary amino acid sequence of NocII is Phenylalanine-Serine-Glutamic acid-Phenylalanine-Methionine-Arginine-Glutamine-Tyrosine-Leucine-Valine-Leucine-Serine-Methionine-Glutamine-Serine-Serine-Glutamine [3] [7] [18]. This sequence can be abbreviated using single-letter amino acid codes as FSEFMRQYLVLSMQSSQ [3] [7]. The peptide originates from pronociceptin, where it is positioned immediately downstream of the nociceptin sequence within the precursor polypeptide [18] [22].
Analysis of the amino acid composition reveals several notable characteristics. The sequence contains two phenylalanine residues at positions 1 and 4, contributing significantly to the peptide's hydrophobic character [18] [29]. The presence of multiple polar residues, including serine at positions 2, 12, 15, and 16, along with glutamic acid at position 3 and glutamine residues at positions 7, 14, and 17, provides hydrophilic regions that balance the overall molecular polarity [3] [26] [29].
The peptide contains two methionine residues at positions 5 and 13, which introduce sulfur atoms into the structure and contribute to the molecular formula [3] [18]. These methionine residues account for the two sulfur atoms present in the chemical composition [1] [3]. The sequence also includes basic residues such as arginine at position 6, which carries a positive charge under physiological conditions [18] [26].
Position | Amino Acid | Three-Letter Code | Single-Letter Code | Properties |
---|---|---|---|---|
1 | Phenylalanine | Phe | F | Hydrophobic, aromatic |
2 | Serine | Ser | S | Polar, hydrophilic |
3 | Glutamic acid | Glu | E | Acidic, negatively charged |
4 | Phenylalanine | Phe | F | Hydrophobic, aromatic |
5 | Methionine | Met | M | Hydrophobic, sulfur-containing |
6 | Arginine | Arg | R | Basic, positively charged |
7 | Glutamine | Gln | Q | Polar, amide-containing |
8 | Tyrosine | Tyr | Y | Aromatic, polar |
9 | Leucine | Leu | L | Hydrophobic, branched |
10 | Valine | Val | V | Hydrophobic, branched |
11 | Leucine | Leu | L | Hydrophobic, branched |
12 | Serine | Ser | S | Polar, hydrophilic |
13 | Methionine | Met | M | Hydrophobic, sulfur-containing |
14 | Glutamine | Gln | Q | Polar, amide-containing |
15 | Serine | Ser | S | Polar, hydrophilic |
16 | Serine | Ser | S | Polar, hydrophilic |
17 | Glutamine | Gln | Q | Polar, amide-containing |
The sequence is flanked by canonical proteolytic excision sites within the pronociceptin precursor, specifically lysine-arginine motifs that facilitate enzymatic processing [18] [22]. This positioning suggests that NocII represents a genuine maturation product of pronociceptin processing rather than an artifact of peptide degradation [18] [22].
NocII demonstrates favorable water solubility characteristics, making it amenable to aqueous biological systems [1] [13] [24]. The peptide's solubility profile is influenced by the presence of multiple hydrophilic amino acid residues, including four serine residues, three glutamine residues, one glutamic acid residue, and one arginine residue [3] [24]. These polar and charged residues contribute to hydrogen bonding interactions with water molecules, facilitating dissolution [24] [35].
The peptide exhibits stability under standard laboratory storage conditions when maintained at minus twenty degrees Celsius in desiccated form [1] [13]. For solution preparation, NocII can be dissolved in distilled water to generate stock solutions of varying concentrations [1] [13]. The recommended storage protocol involves preparation of stock solutions followed by aliquoting to prevent repeated freeze-thaw cycles that could compromise peptide integrity [1] [13].
Temperature-dependent solubility enhancement can be achieved through gentle heating to thirty-seven degrees Celsius followed by ultrasonic treatment [1] [13]. This approach facilitates complete dissolution while maintaining peptide stability [13]. The peptide demonstrates compatibility with standard aqueous buffer systems commonly employed in biological research [1] [13].
Solubility Parameter | Specification |
---|---|
Primary Solvent | Water |
Storage Temperature | -20°C |
Storage Condition | Desiccated |
Stock Solution Stability (-80°C) | 6 months |
Stock Solution Stability (-20°C) | 1 month |
Dissolution Enhancement | 37°C + ultrasonic treatment |
Buffer Compatibility | Standard aqueous systems |
The molecular weight of 2081.37 Daltons positions NocII within the range typical of bioactive peptides while remaining sufficiently small to maintain reasonable solubility characteristics [1] [30]. The balance between hydrophobic and hydrophilic residues contributes to the peptide's overall amphiphilic nature, facilitating interactions with both aqueous and lipophilic environments [24] [35].
NocII and nociceptin represent distinct peptide products derived from the same pronociceptin precursor, yet they exhibit fundamental structural differences [18] [21] [22]. Nociceptin, a seventeen-amino acid peptide, serves as the endogenous ligand for the nociceptin opioid peptide receptor, while NocII occupies an immediately downstream position within the precursor sequence [18] [21] [25]. This positional relationship within pronociceptin suggests coordinated processing and potential functional relationships between the two peptides [18] [22].
The structural architecture of nociceptin differs significantly from NocII in both amino acid composition and sequence organization [20] [21]. Nociceptin demonstrates structural homology with dynorphin A, particularly in specific functional domains, whereas NocII lacks this structural relationship [20] [21]. The two peptides exhibit distinct receptor interaction profiles, with nociceptin binding specifically to the nociceptin opioid peptide receptor while NocII appears to interact with alternative receptor systems [4] [18] [25].
Comparative analysis reveals that NocII and nociceptin possess different functional architectures despite their common precursor origin [18] [20]. The sequence divergence between these peptides reflects specialized evolutionary development for distinct biological roles [18] [22]. While nociceptin contains specific structural motifs necessary for opioid receptor binding, NocII lacks these characteristic features [20] [21] [25].
Structural Feature | Nociceptin | NocII |
---|---|---|
Precursor Origin | Pronociceptin | Pronociceptin |
Sequence Length | 17 amino acids | 17 amino acids |
Precursor Position | Upstream | Downstream |
Receptor Specificity | Nociceptin opioid peptide receptor | Alternative receptor system |
Structural Homology | Dynorphin A-related | Unique architecture |
Processing Sites | Lysine-arginine flanked | Lysine-arginine flanked |
The processing of pronociceptin yields both peptides through enzymatic cleavage at conserved proteolytic sites [18] [22]. However, the resulting products demonstrate distinct biological activities and receptor selectivities [4] [18]. This functional divergence underscores the importance of sequence-specific structural determinants in peptide biology [18] [20].
Conservation analysis across species reveals that both nociceptin and NocII sequences are maintained in human and murine systems, suggesting functional importance for both peptides [18] [22]. The strict conservation of the NocII sequence particularly supports its biological significance as a genuine neuropeptide rather than a processing artifact [18] [22].
The canonical Simplified Molecular-Input Line-Entry System representation of NocII provides a linear notation for describing its complex molecular structure [1] [14] [15]. The canonical SMILES string for NocII is: CC(C[C@@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/C@([H])CC3=CC=C(O) [1] [13].
This SMILES notation encodes the complete three-dimensional molecular structure including stereochemical information and atomic connectivity [14] [15] [33]. The representation includes stereochemical descriptors that specify the spatial arrangement of atoms around chiral centers, which is critical for biological activity [31] [33]. The notation systematically describes each amino acid residue and the peptide bonds linking them in sequence [31] [33].
The SMILES string begins with the amino-terminal phenylalanine residue and proceeds through each successive amino acid to the carboxyl-terminal glutamine [31] [34]. Each amino acid is represented by its characteristic atomic structure and side chain configuration [31] [34]. The peptide bonds connecting adjacent residues are encoded as amide linkages with appropriate stereochemical specifications [31] [36].
SMILES Component | Structural Element |
---|---|
Stereochemical Descriptors | @@ and @ symbols |
Aromatic Rings | Benzene ring notation |
Peptide Bonds | Amide group representations |
Side Chain Structures | Amino acid-specific patterns |
Terminal Groups | Amino and carboxyl termini |
Chiral Centers | Spatial configuration markers |
The canonical nature of this SMILES representation ensures reproducible chemical identification across different software platforms and databases [14] [15] [33]. This standardization facilitates computational analysis, database searching, and structural comparison with related peptides [14] [31] [33]. The SMILES format enables integration with cheminformatics tools for property prediction and molecular modeling applications [31] [33].